molecular formula C26H30N4O6S B11078539 Methyl 4-[({1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Methyl 4-[({1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11078539
M. Wt: 526.6 g/mol
InChI Key: GLWWOKLSGFQIMR-UHFFFAOYSA-N
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Description

Methyl 4-[({1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with a fascinating structure. Let’s break it down:

    Methyl 4-[…]-benzoate: The core structure consists of a benzoate group (benzene ring with a carboxylate functional group) attached to a methyl group.

    1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl: This mouthful represents the substituents on the benzoate ring. Let’s dissect it

Preparation Methods

The synthetic routes to this compound involve intricate steps. One approach is the reaction between 4-hydroxyquinolone and (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in refluxing DMF (dimethylformamide) to yield the desired product . Industrial production methods may vary, but careful control of reaction conditions is crucial.

Chemical Reactions Analysis

    Reactivity: Methyl 4-[…]-benzoate can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May serve as a precursor for other valuable compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Properties

Molecular Formula

C26H30N4O6S

Molecular Weight

526.6 g/mol

IUPAC Name

methyl 4-[[2-[1-(4-methoxyphenyl)-3-(2-morpholin-4-ylethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H30N4O6S/c1-34-21-9-7-20(8-10-21)30-24(32)22(29(26(30)37)12-11-28-13-15-36-16-14-28)17-23(31)27-19-5-3-18(4-6-19)25(33)35-2/h3-10,22H,11-17H2,1-2H3,(H,27,31)

InChI Key

GLWWOKLSGFQIMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCN3CCOCC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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